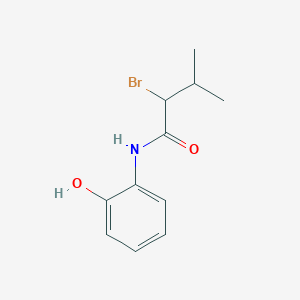

2-(2-Bromo-3-methylbutyryl)aminophenol

CAS No.:

Cat. No.: VC14242707

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 2-bromo-N-(2-hydroxyphenyl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15) |

| Standard InChI Key | NYMDHBGVMNVAFI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC1=CC=CC=C1O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two functional domains: a para-aminophenol group and a 2-bromo-3-methylbutyryl side chain. The aminophenol moiety provides a polar aromatic core, while the brominated aliphatic chain introduces steric bulk and electrophilic reactivity. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding via the phenolic hydroxyl and amine groups, and hydrophobic interactions mediated by the methyl and bromine substituents.

Physicochemical Data

Key properties include:

The bromine atom at the β-position of the butyryl chain enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions—a feature exploited in downstream derivatization .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds through a two-step acylation process:

-

Aminophenol Activation: The amine group of para-aminophenol reacts with 2-bromo-3-methylbutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Purification: Crude product isolation involves solvent extraction (e.g., dichloromethane) followed by chromatographic purification.

Optimized Protocol (Patent-Derived)

A scalable method from patent literature employs 2-methyltetrahydrofuran (MeTHF) as the solvent and potassium trimethylsilanolate (TMSOK) as the base :

| Parameter | Condition |

|---|---|

| Solvent | 2-MeTHF |

| Temperature | 65–70°C |

| Reaction time | 2–3 hours |

| Yield | ≥90% |

| Scale | Up to 30 grams |

Post-reaction workup includes acidification to pH 1, organic layer separation, and slurry purification using toluene/methylcyclohexane (2:1 v/v) . This protocol emphasizes solvent sustainability (MeTHF’s low toxicity) and operational simplicity.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Typical HPLC conditions:

| Column | C18 reverse-phase |

|---|---|

| Mobile phase | Acetonitrile/water (70:30) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Impurities—primarily unreacted starting materials and brominated byproducts—are quantified to ensure ≥95% purity.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume